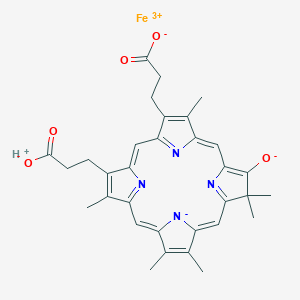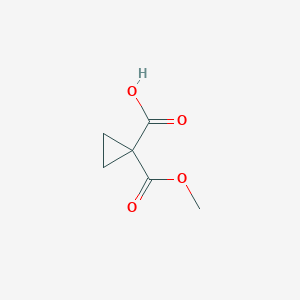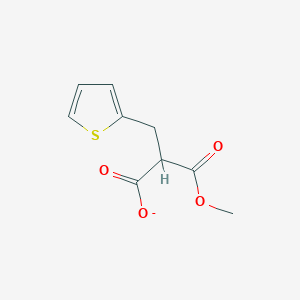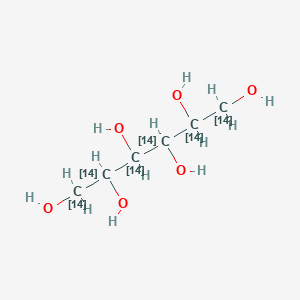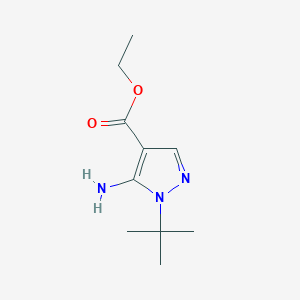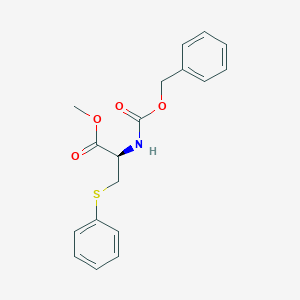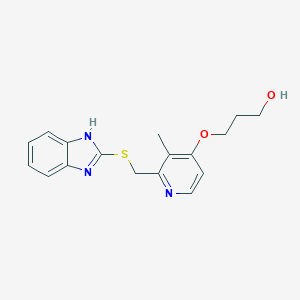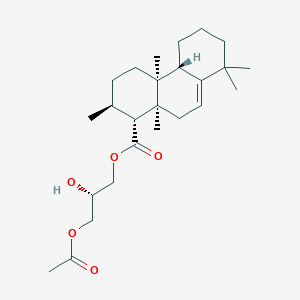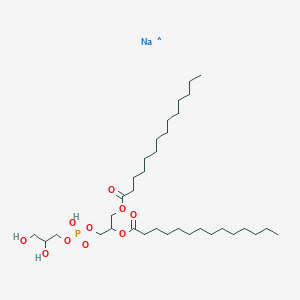
1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt)
Descripción general
Descripción
1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) is a synthetic anionic phospholipid. It is predominantly found in the membranes of gram-positive bacteria and is used extensively in scientific research to mimic bacterial membranes. This compound is known for its ability to form leaky vesicles in gel and fluid phases at low salt concentrations and undergoes a gel-fluid transition at high salt concentrations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) can be synthesized through a multi-step process involving the esterification of glycerol with myristic acid, followed by phosphorylation and subsequent conversion to the sodium salt form. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of intermediates and final products using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Esterification: Involves the use of myristic acid and glycerol in the presence of a catalyst such as sulfuric acid.
Oxidation and Reduction: Requires oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Produces glycerol and myristic acid.
Esterification: Forms 1,2-dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol).
Oxidation and Reduction: Leads to various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) has a wide range of applications in scientific research:
Chemistry: Used as a model system for studying peptide-lipid interactions and membrane dynamics.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential in drug delivery and as a component of vaccines.
Industry: Utilized in the formulation of cosmetics and personal care products
Mecanismo De Acción
The compound exerts its effects by integrating into lipid bilayers and altering membrane properties. It interacts with zwitterionic phospholipids to mimic bacterial membranes, forming leaky vesicles at low salt concentrations and undergoing gel-fluid transitions at high salt concentrations. These properties make it a valuable tool for studying membrane structure and function .
Comparación Con Compuestos Similares
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt): Similar in structure but contains palmitic acid instead of myristic acid.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine group instead of a glycerol group.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains a choline group instead of a glycerol group .
Uniqueness: 1,2-Dimyristoyl-rac-glycero-3-phospho-rac-(1-glycerol) (Sodium Salt) is unique due to its specific fatty acid composition (myristic acid) and its ability to form leaky vesicles and undergo gel-fluid transitions, making it particularly useful for mimicking bacterial membranes and studying membrane dynamics .
Propiedades
InChI |
InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNMMFYJHJYFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


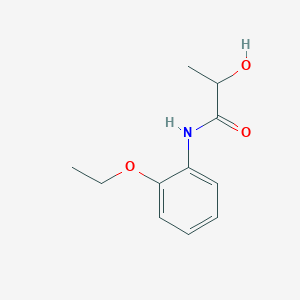
![8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline](/img/structure/B54665.png)
